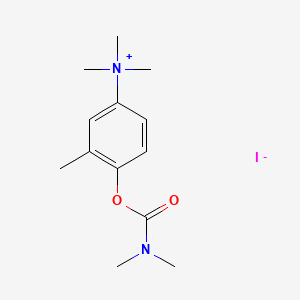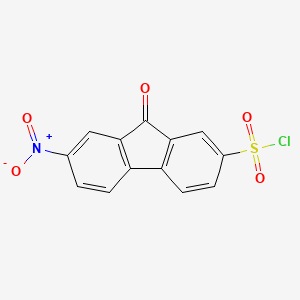
7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride is a chemical compound with the molecular formula C13H6ClNO5S It is known for its unique structural properties, which include a nitro group, a ketone group, and a sulfonyl chloride group attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride typically involves the nitration of 9-oxo-9H-fluorene followed by sulfonylation. The nitration process introduces the nitro group at the 7-position of the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 7-nitro-9-oxo-9H-fluorene is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (room temperature to reflux).
Reduction: Reducing agents (hydrogen gas, metal hydrides), solvent (ethanol, methanol), temperature (room temperature to elevated temperatures).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetic acid), temperature (room temperature to reflux).
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed from the oxidation of the ketone group.
Scientific Research Applications
7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful for modifying proteins and other biomolecules. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions. The ketone group can be involved in oxidation-reduction reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: Similar structure but with a carboxylic acid ester group instead of a sulfonyl chloride group.
7-Nitro-9-oxo-9H-fluorene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride is unique due to the presence of both a nitro group and a sulfonyl chloride group on the fluorene backbone. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate for various chemical transformations.
Properties
CAS No. |
857789-25-4 |
|---|---|
Molecular Formula |
C13H6ClNO5S |
Molecular Weight |
323.71 g/mol |
IUPAC Name |
7-nitro-9-oxofluorene-2-sulfonyl chloride |
InChI |
InChI=1S/C13H6ClNO5S/c14-21(19,20)8-2-4-10-9-3-1-7(15(17)18)5-11(9)13(16)12(10)6-8/h1-6H |
InChI Key |
MMWBHLQWHXKAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


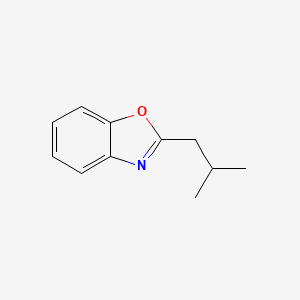
![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)
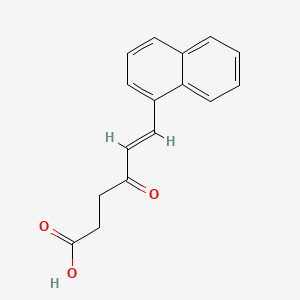

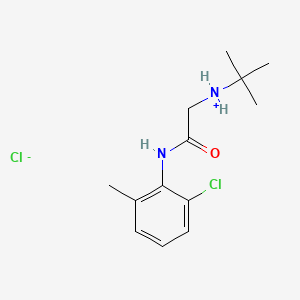
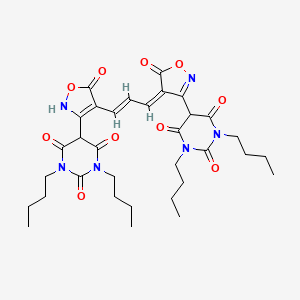

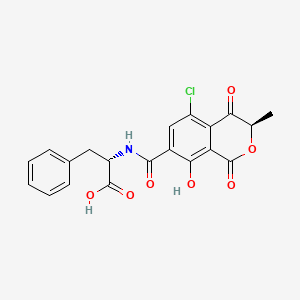
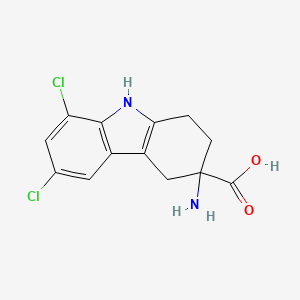
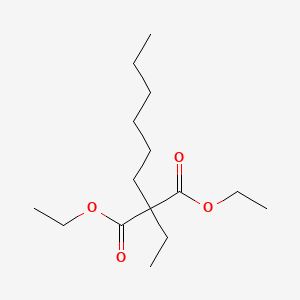
![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)
